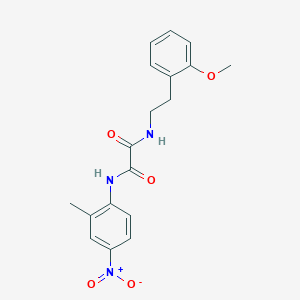

N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Description

N1-(2-Methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents:

- Substituent B: A 2-methyl-4-nitrophenyl group (–C6H3(CH3)(NO2)), introducing electron-withdrawing and steric effects.

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c1-12-11-14(21(24)25)7-8-15(12)20-18(23)17(22)19-10-9-13-5-3-4-6-16(13)26-2/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTRGSAAUQGOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 2-methoxyphenethylamine with 2-methyl-4-nitrophenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- Synthetic Yields : Analogs with halogen or pyridine substituents (e.g., compound 28) exhibit higher yields (64%) compared to dual methoxy derivatives (35%) .

- Substituent Effects : The nitro group in the target compound may reduce metabolic stability compared to halogen or methoxy groups, as nitro groups are prone to enzymatic reduction .

Antiviral and Antimicrobial Activity

- HIV Entry Inhibition : Analogs in (e.g., compounds 13–15) with thiazole and chlorophenyl groups show antiviral activity against HIV, with IC50 values in the micromolar range. The target compound’s nitro group could enhance target binding via electrostatic interactions but may reduce cell permeability .

- Antimicrobial Activity: Cyclic imide derivatives (e.g., GMC-1 to GMC-5 in ) demonstrate broad-spectrum activity against bacteria and fungi.

Metabolic Pathways

- Hydrolysis and Oxidation : Oxalamides are typically metabolized via hydrolysis of the oxalamide bond and oxidation of aromatic/alkyl groups. The nitro group in the target compound may undergo reduction to an amine, increasing reactivity and toxicity risk .

Biological Activity

N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its unique oxalamide backbone, which is substituted with a methoxyphenethyl group and a 2-methyl-4-nitrophenyl group. The presence of these functional groups may confer distinct biological properties, making it a candidate for further pharmacological exploration.

Molecular Structure

- Molecular Formula : C18H19N3O4

- Molecular Weight : Approximately 357.4 g/mol

The compound's structure includes:

- A methoxy group, which may enhance lipophilicity and influence biological interactions.

- A nitro group that can undergo bioreduction, potentially leading to reactive intermediates.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenethylamine with 2-methyl-4-nitrophenyl isocyanate under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion of reactants to the desired product. Purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural motifs may exhibit antimicrobial activity. Research into related oxalamides has shown potential against various pathogens, including resistant strains of bacteria. For instance, oxalamides have been explored for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Activity

There is emerging interest in the anticancer properties of oxalamides. Compounds structurally related to this compound have demonstrated cytotoxic effects in various cancer cell lines. The mechanisms often involve the modulation of cellular signaling pathways and induction of apoptosis in malignant cells.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to biological effects such as enzyme inhibition or receptor modulation .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of similar oxalamides, researchers found that derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining biological activity, suggesting that modifications to the nitro and methoxy groups could enhance potency.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, and how can reaction yields be improved?

- Methodology : Synthesis typically involves coupling of 2-methoxyphenethylamine and 2-methyl-4-nitroaniline derivatives via oxalyl chloride intermediates. Reaction optimization includes adjusting stoichiometry, solvent polarity (e.g., DCM vs. THF), and temperature control. For example, using a two-step protocol (amine activation followed by oxalamide formation) improved yields to 35–52% in analogous compounds .

- Analytical Validation : Confirm structure via H/C NMR (e.g., δ 3.82 ppm for methoxy groups) and HRMS (e.g., [M+H] at m/z 422.12) .

Q. How can researchers address low purity in synthesized batches of this compound?

- Methodology : Employ silica gel chromatography (ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for purification. Monitor purity via HPLC (>95% threshold) and LC-MS to detect dimerization byproducts (e.g., 23% dimer in compound 16) .

Q. What spectroscopic techniques are critical for confirming the oxalamide backbone and substituent positions?

- Key Techniques :

- NMR : Identify methoxy (δ 3.7–3.9 ppm) and nitro groups (δ 8.0–8.5 ppm for aromatic protons).

- IR : Detect amide C=O stretches (~1679 cm) and nitro N-O vibrations (~1520 cm) .

- MS : Confirm molecular weight with ESI-MS or APCI-MS (e.g., m/z 409.12 for [M+H]) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, methoxy substitution) influence biological activity in oxalamide derivatives?

- SAR Analysis :

- Nitro Group : The 4-nitro substituent enhances electron-withdrawing effects, potentially improving target binding (e.g., enzyme inhibition). Compare with 3-nitro analogs showing reduced potency in antiviral assays .

- Methoxy vs. Ethoxy : Methoxy groups (logP ~2.1) improve solubility over ethoxy derivatives (logP ~2.8), affecting pharmacokinetics .

- Experimental Design : Synthesize analogs with systematic substituent variations and test in enzyme inhibition (IC) or cellular assays (e.g., HIV entry inhibition in compound 19) .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar oxalamides?

- Case Study : Compound 14 (antiviral IC = 0.5 µM) vs. compound 15 (IC = 2.1 µM) showed divergent activities despite minor structural differences.

- Resolution Strategy :

- Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Molecular docking : Compare binding poses with targets (e.g., HIV gp120 for compound 19) to identify steric/electronic clashes .

- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify consensus trends .

Q. What computational methods are effective for predicting the metabolic stability of this compound?

- Methodology :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability due to methoxy groups).

- MD Simulations : Model interactions with liver microsomal enzymes to identify vulnerable sites (e.g., nitro reduction to amine) .

Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.